Cas no 65885-07-6 (methyl 3-amino-4-hydroxybenzoate hydrochloride)
methyl 3-amino-4-hydroxybenzoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-amino-4-hydroxy-, methyl ester, hydrochloride
- methyl 3-amino-4-hydroxybenzoate,hydrochloride
- methyl 3-amino-4-hydroxybenzoate hydrochloride
- XTMWVLWAAVBHML-UHFFFAOYSA-N
- 3-amino-4-hydroxybenzoic acid methyl ester hydrochloride
- DTXSID70735892
- Methyl 3-amino-4-hydroxybenzoate--hydrogen chloride (1/1)
- methyl 3-amino-4-hydroxybenzoate;hydrochloride
- EN300-202507
- 65885-07-6
- SCHEMBL945972
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- MDL: MFCD21364986
- Inchi: 1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-7(10)6(9)4-5;/h2-4,10H,9H2,1H3;1H
- InChI Key: XTMWVLWAAVBHML-UHFFFAOYSA-N
- SMILES: Cl.OC1C=CC(C(=O)OC)=CC=1N
Computed Properties
- Exact Mass: 203.0349209g/mol
- Monoisotopic Mass: 203.0349209g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.6Ų
methyl 3-amino-4-hydroxybenzoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-202507-1g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 1g |
$25.0 | 2023-09-16 | ||
| Enamine | EN300-202507-5g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 5g |
$70.0 | 2023-09-16 | ||
| Enamine | EN300-202507-10g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 10g |
$117.0 | 2023-09-16 | ||
| Enamine | EN300-202507-0.05g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 0.05g |
$21.0 | 2023-09-16 | ||
| Enamine | EN300-202507-0.1g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 0.1g |
$22.0 | 2023-09-16 | ||
| Enamine | EN300-202507-0.25g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 0.25g |
$23.0 | 2023-09-16 | ||
| Enamine | EN300-202507-0.5g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 0.5g |
$24.0 | 2023-09-16 | ||
| Enamine | EN300-202507-1.0g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-202507-2.5g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 2.5g |
$43.0 | 2023-09-16 | ||
| Enamine | EN300-202507-5.0g |
methyl 3-amino-4-hydroxybenzoate hydrochloride |
65885-07-6 | 5.0g |
$70.0 | 2023-03-01 |
methyl 3-amino-4-hydroxybenzoate hydrochloride Suppliers
methyl 3-amino-4-hydroxybenzoate hydrochloride Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yanyun Wang,Huijun Ma,Galong Li,Fei Gao,Mingli Peng,Hai Ming Fan Nanoscale Horiz., 2019,4, 1450-1459
Additional information on methyl 3-amino-4-hydroxybenzoate hydrochloride
Introduction to Methyl 3-amino-4-hydroxybenzoate Hydrochloride (CAS No. 65885-07-6)
Methyl 3-amino-4-hydroxybenzoate hydrochloride (CAS No. 65885-07-6) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its hydrochloride salt form, plays a crucial role in various biochemical and medicinal applications. The unique structural properties of this molecule make it a valuable candidate for further exploration in drug synthesis and therapeutic interventions.
The molecular structure of methyl 3-amino-4-hydroxybenzoate hydrochloride consists of a benzoate core substituted with both an amino group at the 3-position and a hydroxyl group at the 4-position, further modified by a methyl ester group and a hydrochloride counterion. This configuration imparts distinct chemical and biological properties, making it an intriguing subject for researchers aiming to develop novel therapeutic agents.
In recent years, there has been growing interest in the potential applications of this compound in the treatment of various diseases. One of the most promising areas of research involves its use as an intermediate in the synthesis of bioactive molecules. The presence of both amino and hydroxyl functional groups provides multiple sites for chemical modification, enabling the creation of complex derivatives with enhanced pharmacological properties.
Recent studies have highlighted the role of benzoate derivatives in modulating inflammatory responses and antioxidant activities. The structural features of methyl 3-amino-4-hydroxybenzoate hydrochloride suggest that it may exhibit similar effects, making it a potential candidate for developing anti-inflammatory and neuroprotective agents. For instance, researchers have explored its potential in mitigating neuroinflammatory conditions by targeting key signaling pathways involved in brain health.
Moreover, the compound's ability to interact with biological targets has prompted investigations into its role as a precursor for antimicrobial agents. The benzoate moiety is known to possess antimicrobial properties, and modifications to this core structure can enhance these effects. This has led to several studies examining the efficacy of methyl 3-amino-4-hydroxybenzoate hydrochloride in combating resistant bacterial strains, contributing to the ongoing effort to address antibiotic resistance.
The hydrochloride salt form of this compound ensures improved solubility and stability, which are critical factors for pharmaceutical applications. Enhanced solubility facilitates better absorption and distribution within the body, while stability ensures prolonged shelf life and efficacy. These attributes make it an attractive candidate for formulation into drugs that require precise dosing and reliable performance.
In addition to its therapeutic potential, methyl 3-amino-4-hydroxybenzoate hydrochloride has shown promise in industrial applications as well. Its unique chemical properties make it suitable for use as a building block in organic synthesis, particularly in the production of dyes, pigments, and specialty chemicals. The versatility of this compound underscores its importance not only in pharmaceuticals but also in broader chemical manufacturing processes.
The synthesis of methyl 3-amino-4-hydroxybenzoate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize these processes, resulting in more efficient production methods. These advancements have made it possible to scale up production while maintaining the integrity of the final product.
Ongoing research continues to uncover new applications for this compound, further solidifying its significance in both academic and industrial settings. Collaborative efforts between chemists, pharmacologists, and biochemists are essential for fully harnessing its potential. By leveraging cutting-edge technologies and innovative approaches, scientists are paving the way for groundbreaking discoveries that could revolutionize various fields.
In conclusion, methyl 3-amino-4-hydroxybenzoate hydrochloride (CAS No. 65885-07-6) is a multifaceted compound with extensive applications in pharmaceuticals and industrial chemistry. Its unique structural features and versatile functional groups make it a valuable asset in drug development and chemical synthesis. As research progresses, we can expect to see even more exciting applications emerge, driven by continued exploration and innovation.
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